4-Fluoro-3-(morpholin-4-yl)aniline - 1175797-88-2

4-Fluoro-3-(morpholin-4-yl)aniline

Catalog Number: EVT-1478087
CAS Number: 1175797-88-2
Molecular Formula: C10H13FN2O
Molecular Weight: 196.225
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Fluoro-3-(morpholin-4-yl)aniline is a substituted aniline derivative frequently employed as a building block in organic synthesis, particularly in medicinal chemistry research. [, , ] While not naturally occurring, it serves as a key intermediate in synthesizing various biologically active compounds. [, ] Its structure features a fluorine atom at the para position, a morpholine ring at the meta position, and an amine group directly attached to the benzene ring, contributing to its reactivity and potential for forming diverse chemical entities.

Synthesis Analysis
  • Buchwald-Hartwig Coupling: This palladium-catalyzed reaction involves the coupling of 3-bromo-4-fluoroaniline with morpholine. [] The reaction typically requires a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an aprotic solvent like toluene or dioxane.
  • Nucleophilic Aromatic Substitution: This method involves reacting 3,4-difluoronitrobenzene with morpholine, followed by reduction of the nitro group to an amine. [] The reaction typically requires high temperatures and a polar aprotic solvent such as DMSO or DMF.
Chemical Reactions Analysis
  • Amide Formation: The amine group readily reacts with carboxylic acids or activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides. [, ] This reaction is commonly used to incorporate the 4-Fluoro-3-(morpholin-4-yl)phenyl moiety into larger molecules.
  • Reductive Amination: The amine group can participate in reductive amination reactions with aldehydes or ketones, providing access to substituted amines. [] This reaction expands the diversity of molecules that can be synthesized from 4-Fluoro-3-(morpholin-4-yl)aniline.
  • Diazotization: The aniline can undergo diazotization reactions, leading to the formation of diazonium salts, versatile intermediates for various transformations. []
Applications
  • Antimicrobial Agents: Derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential as novel therapeutic agents. [, ]
  • KCNQ2 Openers: Analogs have been explored as potential therapeutics for neurological disorders due to their ability to modulate ion channels. []
  • Necroptosis Inhibitors: Compounds incorporating the 4-Fluoro-3-(morpholin-4-yl)phenyl moiety have demonstrated inhibitory activity against necroptosis, a programmed cell death pathway implicated in inflammatory and degenerative diseases. []
  • PARP-1 Inhibitors: Derivatives have been identified as potent and selective inhibitors of PARP-1, a DNA repair enzyme, making them promising candidates for cancer therapy. []

(3-Chloro-4-fluoro-phenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazolin-4-yl]-amine (I)

Compound Description: This compound is a quinazoline derivative featuring a nitro group and a morpholine moiety linked via a propoxy linker. The research describes a one-pot reaction for its synthesis. [, ]

(3-Chloro-4-fluoro-phenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazolin-4-yl]-amine (VII)

Compound Description: This compound shares the quinazoline core with compound (I) but replaces the nitro group with an amino group. The synthesis of this compound is also described in the same research paper as compound (I). [, ]

(3‐Chloro‐2‐fluoro‐phenyl)‐[7‐methoxy‐8‐(3‐morpholin‐4‐yl‐propoxy)‐10,11‐dihydro‐5‐oxa‐2,4,11‐triaza‐dibenzo(a,d)cyclohepten‐1‐yl]‐amine (1a)

Compound Description: This compound is a complex heterocycle featuring a morpholine ring connected through a propoxy linker. The research highlights an improved synthetic route for this compound involving a regioselective methylation step. []

N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-yl-propyl)oxy]-quinolin-4-yl}oxy)phenyl]-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Compound Description: This compound, containing a quinoline core and a morpholine moiety linked by a propoxy chain, exists as a crystalline hydrate. The research focuses on its potential use as a protein kinase modulator for cancer treatment. []

(S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2)

Compound Description: This acrylamide derivative features a morpholine ring attached to a fluorophenyl group and exhibits oral bioavailability as a KCNQ2 opener. The research focuses on its development to avoid CYP3A4 metabolism-dependent inhibition. []

(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1)

Compound Description: This compound is structurally similar to compound (2) but lacks the fluorine atoms on the phenyl rings. It serves as a starting point in the research for developing KCNQ2 openers without CYP3A4 metabolism-dependent inhibition. []

(2E,6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one

Compound Description: This compound is a morpholine Mannich base analog of curcumin (AMAC) synthesized and evaluated for its antioxidant and anti-inflammatory activity. []

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (1)

Compound Description: This compound features a morpholine ring attached to a dihydropyridinone ring system and is considered a key intermediate for synthesizing biologically active compounds. []

N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives

Compound Description: This series of compounds represents various benzamide derivatives containing both fluorine and a morpholine ring substituents. The research emphasizes their synthesis and evaluation for antimicrobial activities. []

1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole

Compound Description: This compound is formed through the reaction of o-formylphenylboronic acid with morpholine. The research investigates its formation and structural features, particularly the hydrogen-bonded dimer motif. []

2-(3-morpholin-4-yl-2,4-pyrrol-1-yl)-benzonitrile (9a)

Compound Description: This compound, featuring a morpholine ring attached to a pyrrole ring, is an unexpected product from the pyrolysis of a specific v-triazoline derivative. []

4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Compound Description: This benzamide derivative, synthesized from 4-fluorobenzohydrazide and phthalic anhydride, features a fluorine atom and a dioxoisoindolinyl group. []

4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one (4-HMPC)

Compound Description: This compound combines a chromenone core with a morpholine ring connected via a propoxy linker. The research focuses on characterizing its structural and physicochemical properties using spectroscopic and computational methods. []

1-[3-(Morpholin-4-yl)propyl]-4-(3-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-one

Compound Description: This complex compound incorporates a morpholine ring attached to an azetidine ring which is part of a spiro system with a xanthene moiety. []

1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone derivatives (6a-6f)

Compound Description: This series of compounds consists of substituted oxadiazole derivatives featuring a biphenyl group. They were synthesized and evaluated for their cytotoxic activity against cancer cell lines. []

1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one

Compound Description: This compound comprises an azetidinone ring connected to a morpholine ring via a propyl linker and features a naphthalene moiety. The research focuses on its structural characterization. []

(4-[2-methyl-3-(morpholin-4-yl)propyl)benzyl)-phenyl-ether (O/G 3) and (4-(1-methyl-3-(morpholin-4-yl)propyl]benzyl)-phenyl-ether) (O/G 5)

Compound Description: These compounds are two chiral fomocaine derivatives containing a morpholine ring linked through a propyl chain to a benzyl phenyl ether core. The research investigates their synthesis, resolution, and local anesthetic activity. [, ]

N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide dimethyl sulfoxide monosolvate

Compound Description: This compound contains two morpholine rings connected to a phenylenedioxalamide core via propyl linkers. The research highlights its helical supramolecular assembly driven by hydrogen bonding. []

3-[6-(2-amino-ethoxy)-3-methyl-5-(3-morpholin-4-yl-propionyl)-benzofuran-2-carbonyl]-chromen-2-one

Compound Description: This compound consists of a benzofuran ring connected to a chromenone ring and features a morpholine moiety attached via a propionyl linker. []

2′-Hydr­oxy‐3′‐(morpholin‐4‐yl-meth­yl)‐4′,6′‐dimeth­oxy‐2‐chloro‐chalcone

Compound Description: This chalcone derivative incorporates a morpholin-4-yl-methyl group and two methoxy groups attached to the phenyl ring. The research investigates its crystal structure and intermolecular interactions. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: This compound is a potent and selective PARP-1 inhibitor developed for cancer therapy. []

(3-Fluoro-4-morpholin-4-yl-phenyl)-carbamic acid methyl ester

Compound Description: This compound features a carbamate group linked to a 4-fluoro-3-morpholin-4-yl-phenyl moiety. The research focuses on developing a validated RP-HPLC method for its quantitative analysis. []

1-(4-Chloro-phenyl)-3-morpholin-4-yl-propane-1-one

Compound Description: This compound serves as the starting material for an enantioselective reduction reaction catalyzed by (S)-4-benzyl-5,5-diphenyl-1,3,2-oxazaborolidine. []

3-Morpholin-4-yl-1-phenyl-1-propanone

Compound Description: This compound is used as a model substrate in a theoretical study investigating the mechanism of enantioselective reduction catalyzed by (S)-4-benzyl-5,5-diphenyl-1,3,2-oxazaborolidine. [, ]

Methyl (3-{[amino]methyl}phenyl) acetate

Compound Description: This compound is a purine derivative containing a morpholine ring connected by a propyl linker. It is investigated for its potential pharmaceutical applications. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound contains a piperidine ring connected to an imidazole ring, which is further substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. [, ]

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: This compound acts as a potent inhibitor of necroptosis by targeting RIPK1 and RIPK3 kinases. [, ]

1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea

Compound Description: This compound comprises a urea group linked to a 4-chlorophenyl ring and a morpholine ring. []

5-(4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound features a morpholine ring linked to an oxadiazolethione ring system through a methylene bridge, further substituted with a terphenyl group. []

2-(2,4-Di­chloro­phenyl)-5-fluoro-6-morpholin-4-yl-1H-benz­imidazole monohydrate

Compound Description: This compound combines a benzimidazole core with a morpholine ring and a dichlorophenyl group. []

2-Cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one

Compound Description: This compound acts as a selective metabotropic glutamate receptor 1 allosteric antagonist and exhibits antipsychotic activity. []

6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives

Compound Description: This series of benzisoxazole derivatives, structurally similar to resperidone, are being investigated for their antipsychotic properties and blood-brain barrier permeability. [, ]

(S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (Compound I)

Compound Description: This compound is investigated for its potential to limit the establishment and progression of HCV infection. []

tert-butyl (4-fluoro-3-piperidin-4-yl-benzyl)carbamate

Compound Description: This compound is an intermediate in the synthesis of a pharmaceutical compound. [, ]

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide

Compound Description: This compound is a highly selective and orally bioavailable matrix metalloproteinase-13 inhibitor developed for potential treatment of osteoarthritis. []

Dichlorido(2-{[3-(morpholin-4-ium-4-yl)propyl]iminomethyl}phenolate)zinc

Compound Description: This zinc complex features a morpholine ring connected to a phenol moiety via a propyl linker. []

2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole

Compound Description: This compound is a benzimidazole derivative featuring a morpholine ring, a fluorine atom, and a dimethylaminophenyl group. The research investigates its interactions with calf thymus DNA. [, , ]

4-(Morpholin-4-yl)butan-2-ol (±)-1

Compound Description: This compound serves as the chiral alcohol constituent of the mucolytic drug Fedrilate and is used as a substrate in a biocatalytic acylation reaction. []

Properties

CAS Number

1175797-88-2

Product Name

4-Fluoro-3-(morpholin-4-yl)aniline

IUPAC Name

4-fluoro-3-morpholin-4-ylaniline

Molecular Formula

C10H13FN2O

Molecular Weight

196.225

InChI

InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2

InChI Key

BEZHNTGNWHZZPE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC(=C2)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.